molecular formula C16H20N2O B13763327 Indole, 5-acetyl-3-piperidinomethyl- CAS No. 69382-22-5

Indole, 5-acetyl-3-piperidinomethyl-

Cat. No.: B13763327
CAS No.: 69382-22-5
M. Wt: 256.34 g/mol
InChI Key: GPTNRJMZXRLDDP-UHFFFAOYSA-N
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Description

Indole, 5-acetyl-3-piperidinomethyl- (CID 50485) is a synthetic indole derivative with the molecular formula C₁₆H₂₀N₂O. Its structure features a 5-acetyl group and a 3-piperidinomethyl substituent on the indole scaffold (Figure 1). Key physicochemical properties include:

  • SMILES: CC(=O)C1=CC2=C(C=C1)NC=C2CN3CCCCC3
  • InChIKey: GPTNRJMZXRLDDP-UHFFFAOYSA-N
  • Predicted Collision Cross-Sections (CCS):
    • [M+H]+: 160.9 Ų
    • [M+Na]+: 173.6 Ų .

Properties

CAS No.

69382-22-5

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-[3-(piperidin-1-ylmethyl)-1H-indol-5-yl]ethanone

InChI

InChI=1S/C16H20N2O/c1-12(19)13-5-6-16-15(9-13)14(10-17-16)11-18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8,11H2,1H3

InChI Key

GPTNRJMZXRLDDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CN3CCCCC3

Origin of Product

United States

Preparation Methods

Acetylation of Indole Derivatives

Acetylation at the 5-position of indole is commonly achieved by electrophilic substitution using acetyl chloride in the presence of a base such as piperidine. This method is favored for its speed and high reactivity compared to other acetylating agents like anhydrides or esters.

  • Reaction conditions: Acetyl chloride with piperidine base catalysis.
  • Advantages: Faster reaction, higher yield, and cleaner product profile.
  • Typical yields: 90–94% for 1-acetyl-1H-indol-3-yl derivatives as reported in similar indole systems.
Entry Substrate R1 Acetylation Time (h) Yield (%)
3a CN 2 92
3b H 1 94
3c CO2Et 2 93
3d CO2Me 2 94
3e NO2 2 90

Table 1: Acetylation yields of indole derivatives under acetyl chloride/piperidine conditions.

Introduction of the Piperidinomethyl Group at 3-Position

The 3-position substitution with a piperidinomethyl group is typically accomplished via N-alkylation or Mannich-type reactions involving the indole nucleus and piperidine derivatives.

  • Method: N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives using chiral or racemic reagents.
  • Chiral synthesis: Use of chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide allows for stereoselective synthesis and separation of diastereomers by chromatographic methods.
  • Separation and purification: Diastereomeric mixtures are separated by semi-preparative High-Performance Liquid Chromatography (HPLC), and structures confirmed by NMR and HRMS.
  • Yields and purity: High yields and enantiomeric purity are achievable through this approach.

Knoevenagel Condensation as a Synthetic Route to Indole Derivatives

An alternative synthetic approach involves Knoevenagel condensation between indole-3-carboxaldehyde and active methylene compounds such as nitromethane, malononitrile, or malonate esters to form olefinic α,β-unsaturated indole derivatives. Subsequent acetylation yields acetylated indole derivatives.

  • Catalysts: Acetic acid and piperidine as catalysts.
  • Advantages: Simple experimentation, eco-friendly, high yields.
  • Reaction times: 1–7 hours depending on the substituents.
  • Yields: Generally high, ranging from 80% to 94%.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Yield Range (%) References
Acetylation at 5-position Acetyl chloride, piperidine base Fast, high reactivity, cleaner reaction 90–94
Piperidinomethyl substitution N-alkylation with chiral/racemic reagents Diastereomer separation by HPLC, chiral control High, enantiomerically pure
Knoevenagel condensation Indole-3-carboxaldehyde + active methylene compounds; acetic acid/piperidine catalyst Eco-friendly, high yield, multiple substrates 80–94

Detailed Research Findings

Chiral Synthesis and Diastereomer Separation

Research by Zubkov et al. (2022) demonstrated the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives by N-alkylation with chiral reagents, followed by chromatographic separation of diastereomers. The absolute stereochemistry was confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). This method allows for the preparation of enantiomerically pure compounds, which is critical for biological activity studies.

Knoevenagel Condensation and Acetylation

Siddegowda et al. (2016) developed a high-yielding, efficient method for synthesizing indole-3-yl derivatives via Knoevenagel condensation followed by acetylation. This method uses nitromethane or malononitrile as active methylene compounds and acetyl chloride for acetylation, catalyzed by piperidine. The protocol is noted for its simplicity, eco-friendliness, and superior yields compared to other methods.

Spectroscopic Characterization

The synthesized compounds are typically characterized by:

The preparation of Indole, 5-acetyl-3-piperidinomethyl- involves well-established synthetic routes combining acetylation and piperidinomethyl substitution strategies. The use of acetyl chloride with piperidine offers a rapid and efficient acetylation method. The introduction of the piperidinomethyl group can be achieved via N-alkylation, with chiral reagents enabling stereoselective synthesis and purification of enantiomers. Knoevenagel condensation provides an alternative eco-friendly and high-yielding route to related indole derivatives.

These methods are supported by detailed research findings, including chromatographic separation techniques and thorough spectroscopic characterization, ensuring the production of high-purity compounds suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

Indole, 5-acetyl-3-piperidinomethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Indole, 5-acetyl-3-piperidinomethyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Type

The 5-acetyl and 3-piperidinomethyl groups distinguish this compound from other indole derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities References
Indole, 5-acetyl-3-piperidinomethyl- 5-acetyl, 3-piperidinomethyl C₁₆H₂₀N₂O Predicted CCS: 160.9–173.6 Ų; No bioactivity data
MA-35 (anti-TNF-α indole derivative) Undisclosed substituents* Undisclosed Reduces TNF-α, IL-6, TGF-β1; anti-inflammatory, anti-fibrotic in colon cancer models
5-Methoxyindole 5-methoxy C₉H₉NO Precursor for chemiluminescent derivatives
5-Fluoroindole-3-acetic acid 5-fluoro, 3-acetic acid C₁₀H₈FNO₂ Biomarker for serotonin metabolism
Bisindolylmaleimide VI 3-(1H-indol-3-yl)maleimide C₂₂H₁₆N₄O₂ Protein kinase inhibitor


*MA-35’s exact structure is undisclosed but shares anti-inflammatory properties with other indole derivatives.

Physicochemical Properties

The predicted CCS values (160.9–173.6 Ų) suggest a moderate molecular size and polarity, comparable to indole derivatives with alkylamine substituents (e.g., piperidine). This may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Q & A

Q. Q1. What are the most reliable synthetic routes for Indole, 5-acetyl-3-piperidinomethyl-, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves multi-component reactions (MCRs) such as the Ugi-tetrazole reaction followed by acid-mediated cyclization (e.g., using HCl or HBr). For example, Xiaofang Lei et al. (2021) demonstrated a two-step method starting from acetylated precursors, achieving moderate yields (~60–75%) under mild conditions (room temperature, 24–48 hours) . Alternative approaches include Mannich reactions , where temperature (40–80°C) and solvent choice (e.g., ethanol vs. DMF) critically affect regioselectivity. Polar aprotic solvents enhance electrophilic substitution at the indole’s 3-position, while higher temperatures accelerate piperidine moiety incorporation .

Q. Q2. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in Indole, 5-acetyl-3-piperidinomethyl- derivatives?

Answer: 1H and 13C NMR are indispensable for confirming substituent positions. Key diagnostic signals include:

  • 5-Acetyl group : A singlet at δ 2.6–2.8 ppm (CH3) and a carbonyl peak at δ 195–205 ppm in 13C NMR.
  • Piperidinomethyl group : Multiplets between δ 2.4–3.2 ppm (methylene protons adjacent to nitrogen) and δ 1.4–1.8 ppm (piperidine ring protons).
  • Indole NH : A broad singlet at δ 8.5–10.0 ppm, sensitive to deuterium exchange .

Q. Table 1: Representative NMR Data

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
5-Acetyl (COCH3)2.65 (s, 3H)195.2
Piperidinomethyl (CH2N)3.10 (m, 2H)45.8
Indole NH9.25 (br s, 1H)-

Advanced Research Questions

Q. Q3. How can researchers address contradictory data in the regioselectivity of electrophilic substitutions on Indole, 5-acetyl-3-piperidinomethyl-?

Answer: Conflicting reports on substitution patterns (e.g., 2- vs. 3-position) often arise from competing electronic effects. The acetyl group at position 5 is electron-withdrawing, deactivating the indole ring, but the piperidinomethyl group at position 3 introduces steric hindrance. To resolve contradictions:

  • Use density functional theory (DFT) to model charge distribution and predict reactive sites.
  • Validate with HPLC-MS to track byproduct formation under varying conditions (e.g., Lewis acid catalysts like FeCl3 vs. ZnCl2) .
  • Compare kinetic data (e.g., time-resolved spectroscopy) to distinguish thermodynamic vs. kinetic control .

Q. Q4. What experimental strategies optimize the biological activity of Indole, 5-acetyl-3-piperidinomethyl- in serotonin receptor binding assays?

Answer: Structural modifications can enhance affinity for targets like 5-HT2A or 5-HT3 receptors:

  • Piperidine ring functionalization : Introducing electron-donating groups (e.g., -OCH3) improves water solubility and binding pocket compatibility.
  • Acetyl group replacement : Substitute with bioisosteres like sulfonamides to modulate metabolic stability.
  • In vitro assays : Use radioligand displacement (e.g., [3H]-LSD for 5-HT2A) with IC50 values normalized to positive controls (e.g., ketanserin). EC50 shifts >10-fold indicate significant SAR trends .

Q. Table 2: Representative Biological Activity Data

ModificationTarget ReceptorIC50 (nM)Selectivity Ratio (vs. 5-HT1A)
Parent compound5-HT2A120 ± 151:1
5-Sulfonamide analog5-HT2A45 ± 61:0.3
Piperidine-OCH3 derivative5-HT3280 ± 301:5

Q. Q5. How can competing reaction pathways during the synthesis of Indole, 5-acetyl-3-piperidinomethyl- be minimized?

Answer: Common side reactions include over-acetylation or piperidine ring opening. Mitigation strategies:

  • Stepwise protection : Temporarily protect the indole NH with Boc groups before introducing the acetyl moiety.
  • Catalyst screening : Use zeolites or mesoporous silica to restrict reaction space and favor mono-substitution.
  • Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

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